3-Azabicyclo[4.2.0]oct-3-en-4-amine
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Overview
Description
3-Azabicyclo[4.2.0]oct-3-en-4-amine is a bicyclic compound characterized by a nitrogen atom incorporated into its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural uniqueness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]oct-3-en-4-amine typically involves multistep reactions starting from simpler organic compounds. One common method involves the use of norcamphor-derived oximes, which are treated with benzenesulfonyl chloride or sulfuric acid/NH4OH to yield the desired bicyclic structure . Another approach utilizes the Ugi multicomponent reaction combined with [2+2] enone-olefin photochemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[4.2.0]oct-3-en-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-Azabicyclo[4.2.0]oct-3-en-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.2.0]oct-3-en-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have various biological activities.
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound has been studied for its antimicrobial and anticancer activities.
Uniqueness
3-Azabicyclo[420]oct-3-en-4-amine is unique due to its specific ring structure and the presence of an amine group, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-azabicyclo[4.2.0]oct-3-en-4-amine |
InChI |
InChI=1S/C7H12N2/c8-7-3-5-1-2-6(5)4-9-7/h5-6H,1-4H2,(H2,8,9) |
InChI Key |
DFRGXJXEKMXPGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(=NC2)N |
Origin of Product |
United States |
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